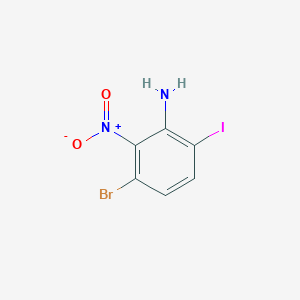

3-Bromo-6-iodo-2-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrIN2O2 |

|---|---|

Molecular Weight |

342.92 g/mol |

IUPAC Name |

3-bromo-6-iodo-2-nitroaniline |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |

InChI Key |

RFYRMVYZHIJVBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)[N+](=O)[O-])N)I |

Origin of Product |

United States |

General Overview and Research Significance of Polysubstituted Halo Nitroanilines

Contextualization within Aromatic Chemistry Research

In the landscape of aromatic chemistry, halo-nitroanilines serve as important substrates and intermediates. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group, modulated by the inductive and mesomeric effects of the halogen substituents, makes them fascinating subjects for studying aromatic reactivity and reaction mechanisms. acs.orgleyan.com The nitro group significantly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a reactivity pattern that is fundamental to synthetic strategy. acs.org The presence of multiple, different halogens (e.g., bromo and iodo) on the ring, as in the case of 3-Bromo-6-iodo-2-nitroaniline, offers distinct reactivity sites for selective cross-coupling reactions.

Importance in Synthetic Methodologies Development

The true value of polysubstituted halo-nitroanilines is prominently displayed in the development of new synthetic methodologies. They are versatile building blocks for constructing more complex molecular architectures, particularly heterocyclic compounds and functional materials. nih.gov

Key synthetic applications include:

Cross-Coupling Reactions: The carbon-halogen bonds (C-I, C-Br) are prime sites for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. acs.org These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Synthesis of Heterocycles: The amino and nitro groups can be chemically transformed and used in cyclization reactions to form a variety of heterocyclic systems, such as benzimidazoles and quinoxalines. acs.orgresearchgate.net For instance, the reduction of the nitro group to a second amino group can create a diamine precursor, which is ready for condensation reactions. acs.org

Denitrative Coupling: Recent advances have shown that the nitro group itself can be used as a leaving group in palladium-catalyzed cross-coupling reactions, offering a novel way to functionalize the aromatic ring at a position that might be difficult to access otherwise. acs.org

The development of these methods often relies on the unique electronic and steric properties imparted by the specific substitution pattern on the halo-nitroaniline scaffold.

Relevance in Computational and Spectroscopic Studies

Polysubstituted halo-nitroanilines are frequently used as model systems in computational and spectroscopic research to probe fundamental molecular properties.

Computational Analysis: Density Functional Theory (DFT) studies are often employed to investigate the electronic structure, molecular geometry, and optical properties of these molecules. researchgate.netoup.com Researchers analyze how different substituents influence the distribution of electron density, the energies of frontier molecular orbitals (HOMO-LUMO), and the non-covalent interactions (like hydrogen and halogen bonds) that dictate crystal packing. researchgate.net These computational insights help in predicting reactivity and designing molecules with specific electronic or optical properties.

Spectroscopic Characterization: Spectroscopic techniques are essential for characterizing these compounds. NMR spectroscopy (¹H, ¹³C, ¹⁵N) provides detailed information about the molecular structure and the electronic environment of the nuclei. rsc.org UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are heavily influenced by the push-pull nature of the amino and nitro groups. researchgate.netbldpharm.com These experimental data provide a crucial benchmark for validating and refining computational models.

Physicochemical Properties of this compound

While detailed experimental studies on this compound are limited, basic molecular information is available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1823896-86-1 | cymitquimica.comsynquestlabs.com |

| Molecular Formula | C₆H₄BrIN₂O₂ | cymitquimica.com |

| Molecular Weight | 342.92 g/mol | cymitquimica.com |

| Canonical SMILES | C1=C(C(=C(C=C1I)N)N(=O)=O)Br | cymitquimica.com |

Chemical Transformations and Reaction Pathways of 3 Bromo 6 Iodo 2 Nitroaniline

Derivatization Strategies

The strategic modification of 3-Bromo-6-iodo-2-nitroaniline allows chemists to introduce a variety of functional groups, paving the way for the synthesis of diverse chemical entities. These strategies primarily target the amino group and the halogen substituents.

Functionalization at the Amino Group

The primary amino group in this compound is a key site for derivatization. Standard reactions for aromatic amines can be applied to introduce new functionalities, thereby altering the compound's electronic and steric properties.

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for protecting the amino group or for introducing carbonyl-containing moieties.

Alkylation: The amino group can be alkylated using alkyl halides. N-monoalkylation and N,N-dialkylation can influence the base strength (pKa) of the aniline (B41778) derivative. rsc.org In the case of 2-nitroanilines, N-alkylation can be a precursor step for the synthesis of other heterocyclic systems, such as benzimidazoles. tandfonline.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides, which are stable functional groups found in many pharmaceutical compounds.

These modifications not only introduce new functional groups but also modulate the reactivity of the entire molecule for subsequent transformations.

Manipulation of Halogen Substituents for Further Reactions

The presence of both bromine and iodine on the aromatic ring offers opportunities for selective chemical manipulation. The significant difference in the bond energies of the C-I and C-Br bonds allows for regioselective reactions. The C-I bond is weaker and therefore more reactive, particularly in metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

This differential reactivity enables a stepwise approach to synthesis, where the iodine can be selectively replaced while leaving the bromine atom intact for a subsequent, different transformation. For instance, a metal-halogen exchange reaction can be performed selectively at the more reactive C-I bond at low temperatures, converting it into an organometallic species poised for further reactions.

Reactions Involving Halogen Substituents

The halogen atoms on the this compound ring are prime sites for substitution, either through nucleophilic displacement or through powerful metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement of Bromine and Iodine

The electron-withdrawing nitro group, positioned ortho to the bromine and para to the iodine, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govpressbooks.pub This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.publibretexts.org

In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halide) to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group. nih.govpressbooks.pub Strong nucleophiles such as alkoxides, thiolates, and amines can displace the halide ions. Generally, the rate of displacement for halogens in SNAr reactions follows the order F > Cl > Br > I, as the rate-limiting step is typically the initial nucleophilic attack, which is influenced by the electronegativity of the halogen. However, the specific conditions and the nature of the nucleophile can influence which halogen is preferentially displaced.

Potential for Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The differential reactivity between the C-I and C-Br bonds is a key feature that can be exploited for selective and sequential couplings. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (boronic acid or ester). libretexts.orgresearchgate.net Due to the higher reactivity of the C-I bond, the iodine at the 6-position would be expected to react selectively over the bromine at the 3-position, allowing for the introduction of an aryl or vinyl group at this site first. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, selective reaction at the C-I bond is anticipated under controlled conditions. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It provides a direct route to introduce a wide variety of secondary or tertiary amino groups at either the bromine or iodine positions. Selective amination at the C-I bond is generally favored. nih.gov

| Reaction Type | Typical Catalyst System | Coupling Partner | Expected Site of Initial Reactivity |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Aryl/Vinyl Boronic Acid | C-I (Position 6) |

| Sonogashira | Pd(0) complex + Cu(I) salt + Base | Terminal Alkyne | C-I (Position 6) |

| Buchwald-Hartwig | Pd(0) or Pd(II) complex + Ligand + Base | Primary/Secondary Amine | C-I (Position 6) |

Reactions Involving the Amino Moiety

Beyond simple functionalization, the amino group can direct or participate in more complex transformations.

One of the most significant reactions of an aromatic amino group is diazotization . Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles in what is known as the Sandmeyer reaction . wikipedia.orgbyjus.comorganic-chemistry.org

Possible Sandmeyer and related transformations include:

Substitution with halides (Cl, Br) using the corresponding copper(I) salt. wikipedia.org

Substitution with a cyano group using copper(I) cyanide. wikipedia.org

Substitution with a hydroxyl group by heating in aqueous acid. wikipedia.org

This pathway allows for the introduction of functional groups that are not accessible through direct substitution methods.

Reactions Involving the Nitro Group

The nitro group is a highly versatile functional group that strongly influences the reactivity of the aromatic ring and can undergo various transformations, most notably reduction.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.org This transformation converts this compound into 3-Bromo-6-iodo-1,2-phenylenediamine. A variety of methods exist to achieve this reduction. unimi.it

| Method | Reagents | Key Characteristics | Selectivity for Halogenated Arenes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Widely used, high efficiency | Risk of dehalogenation; requires careful catalyst and condition selection |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic method, cost-effective | Generally good selectivity, less prone to dehalogenation |

| Transfer Hydrogenation | Hydrazine (B178648) hydrate, Formate salts | Avoids use of high-pressure H₂ gas | Can offer high selectivity with appropriate catalysts (e.g., Pd/C) |

| Sulfide Reduction | Na₂S, (NH₄)₂S, H₂S | Can selectively reduce one nitro group in dinitro compounds | Generally compatible with halogens |

The nitro group is a powerful electron-withdrawing group. When positioned ortho or para to a leaving group on an aromatic ring, it strongly activates the ring towards nucleophilic aromatic substitution (SₙAr). libretexts.orgtandfonline.com In this compound, the nitro group is ortho to the bromine atom and para to the iodine atom. This positioning makes both halogen atoms susceptible to displacement by strong nucleophiles.

The SₙAr mechanism proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides a significant stabilizing effect and lowers the activation energy for the reaction. libretexts.org The subsequent departure of the leaving group (halide ion) restores the aromaticity of the ring. nih.gov In general, for SₙAr reactions, the leaving group ability of halogens follows the order F > Cl > Br > I, which is opposite to the trend in Sₙ1 and Sₙ2 reactions. This suggests that the bromine atom in this compound might be more readily displaced than the iodine atom, although the specific reaction conditions and the nature of the nucleophile can influence the outcome.

The 2-nitroaniline (B44862) moiety is a valuable building block for constructing complex heterocyclic systems. Many of these synthetic routes utilize the nitro group as a masked amino group, which is revealed in situ during the reaction sequence.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. This technique would provide precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles within the 3-Bromo-6-iodo-2-nitroaniline molecule.

Determination of Solid-State Molecular Architecture

An X-ray crystallographic analysis would reveal the molecule's conformation. Key structural parameters, such as the planarity of the benzene (B151609) ring and the orientation of the nitro and aniline (B41778) functional groups relative to the ring, would be established. For instance, in the related compound 2-Bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring was found to be 4.57 (4)°. nih.gov Similar analysis for this compound would quantify any steric strain introduced by the bulky bromine and iodine atoms adjacent to the nitro group, which may cause the nitro group to twist out of the plane of the benzene ring.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be stabilized by a variety of non-covalent interactions.

Hydrogen Bonding: The aniline group (-NH₂) is a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are hydrogen bond acceptors. It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net Furthermore, intramolecular hydrogen bonding between one of the N-H protons and the adjacent nitro group's oxygen is a possibility, a feature commonly observed in ortho-nitroanilines. niscpr.res.in An intramolecular N-H···Br bond, as seen in 2-bromo-4-nitroaniline, could also be possible. nih.gov

Halogen Bonding: The bromine and iodine atoms on the ring are potential halogen bond donors. They can engage in attractive interactions with electron-rich atoms, such as the oxygen atoms of the nitro group or the nitrogen of the aniline group on neighboring molecules. The stability of such Br···O or I···O/N interactions would be investigated by analyzing the intermolecular distances and angles, which are typically shorter than the sum of the van der Waals radii and exhibit specific angular preferences. Theoretical studies on related molecules like 2,6-dibromo-4-nitroaniline (B165464) have shown that halogen bonding plays a significant role in the stability of the crystal structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR for Structural Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aniline protons. wikipedia.org

Aromatic Protons: The benzene ring has two protons. Due to their different neighboring substituents (bromine and iodine), they would be in different chemical environments and are expected to appear as two distinct signals, likely as doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the halogens.

Aniline Protons: The -NH₂ group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.

A hypothetical ¹H NMR data table would look like this:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | d | 1H | Ar-H |

| Value | d | 1H | Ar-H |

| Value | br s | 2H | -NH₂ |

Note: "Value" indicates where the experimental data would be placed. "d" = doublet, "br s" = broad singlet.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the benzene ring, as they are all chemically non-equivalent. The chemical shifts of these carbons provide insight into the electronic effects of the substituents.

The carbon atoms bonded to the electronegative nitro group (C2), bromine (C3), and iodine (C6) would have their chemical shifts significantly affected.

The carbon attached to the amino group (C1) would also show a characteristic shift.

The remaining carbons (C4, C5) would be identified based on their positions and the electronic influence of the surrounding groups.

A general ¹³C NMR data table would be structured as follows:

| Chemical Shift (δ, ppm) | Assignment |

| Value | C1-NH₂ |

| Value | C2-NO₂ |

| Value | C3-Br |

| Value | C4-H |

| Value | C5-H |

| Value | C6-I |

Note: "Value" indicates where the experimental data would be placed.

Advanced 2D NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the two aromatic protons, showing a cross-peak connecting their signals.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each aromatic proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of C4 and C5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons (C1, C2, C3, C6) by observing correlations from the aromatic protons to these carbons. For example, the proton at C4 would show correlations to C2, C3, C5, and C6.

These advanced techniques, used in combination, would provide a complete and verified map of the molecular structure of this compound in solution.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. An analysis of the vibrational spectrum allows for the identification of functional groups and provides insights into the molecular structure and bonding.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its primary functional groups: the amino (-NH₂), nitro (-NO₂), and carbon-halogen (C-Br, C-I) moieties, as well as vibrations of the aromatic ring. The assignment of these vibrational modes can be predicted by referencing data from similar substituted anilines and nitrobenzenes. nih.govsphinxsai.com

Key functional group vibrations include:

Amino (-NH₂) Group: Aromatic primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. jchps.com The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ N-H), while the lower frequency band is due to the symmetric stretching mode (νₛ N-H). The presence of a nitro group ortho to the amine group, as in 2-nitroaniline (B44862), often leads to the formation of an intramolecular hydrogen bond, which can lower these stretching frequencies.

Nitro (-NO₂) Group: The nitro group is characterized by strong absorption bands. The asymmetric stretching vibration (νₐₛ NO₂) typically appears in the 1500-1580 cm⁻¹ range, and the symmetric stretching vibration (νₛ NO₂) is found between 1300-1370 cm⁻¹. jchps.com

Aromatic Ring (C₆H₂): The benzene ring gives rise to several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, C=C stretching modes in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending vibrations at lower frequencies.

Carbon-Halogen Bonds: The vibrations involving the heavy halogen atoms occur at the lower end of the mid-IR spectrum. The C-Br stretching vibration is typically observed in the 500-690 cm⁻¹ range, while the C-I stretch is found at even lower frequencies, generally between 480-610 cm⁻¹.

The expected vibrational modes for this compound are summarized in the table below, based on typical frequency ranges for these functional groups in related aromatic compounds.

Table 1. Predicted Vibrational Mode Assignments for this compound.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 | Frequency may be lowered by intramolecular H-bonding. |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 | Frequency may be lowered by intramolecular H-bonding. |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Characteristic of aromatic C-H bonds. |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1580 | Typically a very strong absorption in IR. |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Multiple bands are expected in this region. |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1370 | A strong absorption in IR. |

| C-N Stretch | Ar-NH₂ | 1250 - 1340 | Stretching of the bond between the ring and the amino group. |

| C-Br Stretch | Ar-Br | 500 - 690 | Vibration involving the bromine substituent. |

| C-I Stretch | Ar-I | 480 - 610 | Vibration involving the iodine substituent. |

Vibrational spectroscopy is a sensitive probe of molecular conformation. For this compound, a key conformational feature is the likely formation of an intramolecular hydrogen bond between a hydrogen atom of the ortho-amino group and an oxygen atom of the adjacent nitro group. This interaction creates a pseudo-six-membered ring, enhancing the planarity of that portion of the molecule.

The presence of this hydrogen bond would have a discernible effect on the vibrational spectrum:

The N-H stretching frequencies would be expected to shift to lower wavenumbers (a red shift) and broaden compared to a similar aniline without the ortho-nitro group.

The positions of the NO₂ stretching bands may also be slightly perturbed due to the electronic changes resulting from the hydrogen bond.

Furthermore, significant steric hindrance is expected between the bulky iodine atom at the 6-position and the amino group at the 1-position, as well as between the bromine atom at the 3-position and the nitro group at the 2-position. This steric strain could lead to out-of-plane twisting of the functional groups relative to the benzene ring. Such conformational isomers, if they exist with a significant energy barrier between them, could potentially give rise to distinct sets of vibrational bands, although at room temperature, a single averaged spectrum is more likely. Detailed conformational analysis often requires computational support, such as Density Functional Theory (DFT) calculations, to predict the spectra of different conformers and compare them with experimental results. nih.govsphinxsai.com

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining elemental composition and elucidating molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. The molecular formula for this compound is C₆H₄BrIN₂O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental formulas makes it a definitive tool for confirming the identity of a synthesized compound. Furthermore, the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion, showing two peaks (M and M+2) of approximately 1:1 intensity ratio, further confirming the presence of a single bromine atom.

Table 2. Elemental Composition and Theoretical Exact Mass for this compound.

| Element | Count | Isotope | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 6 | ¹²C | 12.000000 | 72.000000 |

| Hydrogen | 4 | ¹H | 1.007825 | 4.031300 |

| Bromine | 1 | ⁷⁹Br | 78.918337 | 78.918337 |

| Iodine | 1 | ¹²⁷I | 126.904473 | 126.904473 |

| Nitrogen | 2 | ¹⁴N | 14.003074 | 28.006148 |

| Oxygen | 2 | ¹⁶O | 15.994915 | 31.989830 |

| Total Monoisotopic Mass | 341.850088 |

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. For this compound, fragmentation would likely be initiated at the functional groups.

Plausible fragmentation pathways for the molecular ion (m/z ≈ 342) would involve characteristic losses associated with nitroaromatic and halogenated compounds: quizlet.com

Loss of Nitro Group Species: A common pathway for aromatic nitro compounds is the loss of •NO₂ (46 Da) or •NO (30 Da). The loss of •OH (17 Da) is also possible due to the "ortho effect," where a hydrogen from the adjacent amino group is transferred to the nitro group, followed by elimination.

Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of a bromine radical (•Br, 79/81 Da) or an iodine radical (•I, 127 Da). Due to the relative bond strengths (C-I < C-Br), the loss of the iodine radical is generally a more favorable pathway.

Sequential Losses: Fragmentation often proceeds in a stepwise manner. For instance, an initial loss of •NO₂ could be followed by the sequential loss of the halogen radicals or vice versa.

These pathways allow for the systematic deconstruction of the molecule, providing strong evidence for the connectivity of its constituent atoms.

Table 3. Plausible MS/MS Fragmentation Pathways for this compound ([M]⁺˙).

| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Product Ion (m/z) | Plausible Structure of Product Ion |

|---|---|---|---|---|

| 342 | •NO₂ | 46 | 296 | [C₆H₄BrIN]⁺˙ |

| 342 | •NO | 30 | 312 | [C₆H₄BrINO]⁺˙ |

| 342 | •I | 127 | 215 | [C₆H₄BrN₂O₂]⁺˙ |

| 342 | •Br | 79 | 263 | [C₆H₄IN₂O₂]⁺˙ |

| 296 | •Br | 79 | 217 | [C₆H₄IN]⁺˙ |

| 296 | •I | 127 | 169 | [C₆H₄BrN]⁺˙ |

* m/z values are based on the most abundant isotopes (⁷⁹Br and ¹²⁷I) and represent the monoisotopic mass of the radical cation.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict various molecular properties, including optimized geometries, vibrational frequencies, and the nature of molecular interactions.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted anilines, this involves finding the minimum energy conformation, which is influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring.

In molecules like 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond often forms between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring structure. researchgate.net This interaction significantly influences the planarity of the molecule and the orientation of the functional groups. van der Waals corrected DFT calculations on 2-nitroaniline derivatives have shown that stacking of a phenyl and the chelate ring contributes significantly to dimerization. researchgate.net For a molecule like 3-Bromo-6-iodo-2-nitroaniline, it is expected that similar intramolecular hydrogen bonding would be a dominant factor in its preferred conformation. The bulky bromine and iodine atoms would also exert significant steric influence, potentially causing slight distortions from perfect planarity.

Theoretical calculations on related molecules, such as halogenated anilines, have demonstrated that the position of the halogen substituent significantly affects intermolecular interactions. researchgate.net While specific bond lengths and angles for this compound are not available, data from optimized geometries of similar molecules provide a reasonable approximation.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Aniline (B41778) (Calculated) (Note: This table presents hypothetical data based on typical values for similar structures, as specific data for this compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amino) | 1.390 | C-C-N: 120.5 |

| C-N (nitro) | 1.475 | C-C-N: 119.8 |

| N-O | 1.230 | O-N-O: 123.0 |

| C-Br | 1.900 | C-C-Br: 121.0 |

| C-I | 2.100 | C-C-I: 119.0 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, which can then be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational modes.

For nitroaromatic compounds, characteristic vibrational frequencies are associated with the nitro (NO2) and amino (NH2) groups. The stretching vibrations of the nitro group typically appear as strong bands in the infrared spectrum. researchgate.net DFT studies on nitrobenzene (B124822) have aided in the assignment of its fundamental vibrational modes. researchgate.net Similarly, for halogenated benzenes, the vibrational frequencies are influenced by the mass and electronic effects of the halogen substituents. researchgate.net

In a hypothetical vibrational analysis of this compound, one would expect to observe:

N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹.

Asymmetric and symmetric NO2 stretching vibrations , expected around 1500-1560 cm⁻¹ and 1330-1390 cm⁻¹, respectively. researchgate.net

C-N stretching vibrations for both the amino and nitro groups.

C-Br and C-I stretching vibrations at lower frequencies, typically below 1000 cm⁻¹.

Various bending and deformation modes of the aromatic ring and its substituents.

Calculated frequencies are often systematically scaled to improve agreement with experimental data. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for a Halogenated Nitroaniline (Note: This table is illustrative and based on general frequency ranges for the functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1330 - 1390 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 650 |

| C-I Stretch | 450 - 600 |

DFT can be used to study both intramolecular and intermolecular interactions. As mentioned, intramolecular hydrogen bonding is a key feature in ortho-nitroanilines. researchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the crystal packing and bulk properties of the material.

Studies on para-substituted nitrobenzene derivatives have shown that intermolecular interactions in crystals can lead to a twisting of the nitro group out of the plane of the benzene ring. mdpi.com For this compound, the amino group can act as a hydrogen bond donor, while the nitro group can act as an acceptor, facilitating the formation of intermolecular hydrogen-bonded networks. The large, polarizable bromine and iodine atoms can also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing. Molecular dynamics simulations on nitrobenzene derivatives have provided insights into the structure and dynamics of these molecules in different environments. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. wikipedia.org A small HOMO-LUMO gap generally indicates a more reactive molecule that is more easily polarizable.

The electronic properties of aniline and its derivatives are significantly influenced by the nature and position of substituents. Electron-donating groups, like the amino group, tend to raise the energy of the HOMO, while electron-withdrawing groups, like the nitro group, lower the energy of the LUMO. The presence of halogens also influences the orbital energies.

For substituted anilines, the HOMO-LUMO gap can be calculated using DFT methods. For instance, studies on p-nitroaniline have explored its electronic properties in detail. thaiscience.infoworldscientific.com

Table 3: Representative HOMO, LUMO, and Energy Gap Values for Substituted Anilines (Calculated) (Note: The values presented are for illustrative purposes based on published data for similar compounds.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.50 | -0.30 | 5.20 |

| 4-Nitroaniline | -6.30 | -2.10 | 4.20 |

| Halogenated Aniline | -5.80 | -1.20 | 4.60 |

The HOMO-LUMO gap is a key determinant of the electronic absorption properties of a molecule, as it corresponds to the energy of the lowest-energy electronic transition. thaiscience.info

The distribution of the HOMO and LUMO across the molecule provides insight into its charge transfer characteristics. In many donor-acceptor systems, the HOMO is localized on the electron-donating part of the molecule, and the LUMO is localized on the electron-accepting part.

For a molecule like this compound, the amino group acts as an electron donor, and the nitro group acts as a strong electron acceptor. Therefore, it is expected that the HOMO would have significant contributions from the amino group and the aromatic ring, while the LUMO would be predominantly localized on the nitro group and the ring. The electronic transition from the HOMO to the LUMO would thus correspond to an intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient nitro group. This ICT character is a common feature in nitroaniline derivatives and is responsible for their interesting optical and electronic properties. thaiscience.info

Prediction of Reactivity and Stability

Theoretical studies employing methods like Density Functional Theory (DFT) are crucial for predicting the reactivity and stability of chemical compounds. Such calculations can determine thermodynamic parameters that indicate a molecule's stability. Reactivity is often explored by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, specific values for these parameters from computational studies are not available in the reviewed literature. A complete theoretical analysis would require performing DFT calculations to optimize the molecule's geometry and compute its electronic properties to predict sites susceptible to electrophilic or nucleophilic attack.

Exploration of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its physical properties and chemical behavior. Quantum chemical calculations provide insight into this structure through various descriptors.

Dipole Moments and Polarizability Studies

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. It is a critical factor in understanding intermolecular interactions. Polarizability describes the tendency of the electron cloud to be distorted by an external electric field. Both properties are essential for predicting how a molecule will interact with other molecules and with solvents.

Computational methods can accurately predict these properties. For instance, studies on similar molecules like p-nitroaniline have extensively used computational techniques to determine their dipole moments in both ground and excited states. However, specific calculated values for the dipole moment and polarizability of this compound have not been reported in the searched scientific literature.

Electrophilicity Indices and Global Hardness

Global Hardness (η) : This property measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated based on the energies of the HOMO and LUMO. A molecule with a high value for global hardness is generally less reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is a useful measure for predicting the electrophilic character of a molecule.

These parameters are routinely calculated in computational studies to provide a quantitative scale of reactivity. researchgate.net For example, DFT studies on various organic molecules often report these values to compare their reactivity profiles. nih.gov Unfortunately, there are no published studies providing the calculated global hardness or electrophilicity index specifically for this compound.

Table 1: Conceptual DFT Reactivity Descriptors (Illustrative) No specific data is available for this compound. This table illustrates the type of data that would be generated from a computational study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Global Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Investigation of Solvent Effects on Electronic Properties

The surrounding solvent medium can significantly influence the electronic properties and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and study its effects. These studies, often referred to as solvatochromism analyses, investigate how properties like absorption spectra, dipole moments, and reactivity indices change in different solvents.

Research on compounds like p-nitroaniline has shown that polar solvents can alter electronic transition energies and molecular polarity. researchgate.net A similar investigation for this compound would provide valuable insights into its behavior in solution. This would involve performing quantum mechanical calculations on the molecule while embedded in a simulated solvent environment of varying polarity. However, no such specific studies detailing the solvent effects on the electronic properties of this compound were found.

Role in Advanced Organic Synthesis and Material Science

Precursor for Heterocyclic Compound Synthesis

The strategic placement of reactive sites on 3-bromo-6-iodo-2-nitroaniline facilitates the construction of various heterocyclic systems. Halogenated heterocycles are significant as they serve as key intermediates in the synthesis of other organic compounds. sigmaaldrich.com

Nitrogen-containing heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov The aniline (B41778) functional group in this compound is a primary starting point for the synthesis of N-heterocycles. nih.gov For instance, the amino group can react with dicarbonyl compounds or their equivalents to form five- or six-membered rings.

The synthesis of pyrazoles, a class of azoles with a broad spectrum of biological activities, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. nih.gov While this compound is not a direct precursor in this classic route, its functional groups can be modified to participate in pyrazole (B372694) synthesis. For example, the amino group could be transformed into a hydrazine (B178648) derivative, or the halogen atoms could be used in cross-coupling reactions to introduce side chains that then participate in cyclization reactions.

The development of synthetic routes to various azacycles is a significant area of research. nih.govresearchgate.net The reactivity of the functional groups in this compound allows for its potential use in constructing these scaffolds.

Table 1: Potential Reactions of this compound for Nitrogen-Containing Heterocycle Synthesis

| Functional Group | Potential Reaction Type | Resulting Heterocycle Class |

| Amino (-NH₂) | Condensation with dicarbonyls | Pyrroles, Pyridines |

| Amino (-NH₂) | Diazotization followed by reduction | Hydrazine derivatives for Pyrazoles |

| Bromo (-Br), Iodo (-I) | Palladium-catalyzed cross-coupling | Functionalized precursors for Azacycles |

Synthesis of Oxygen and Sulfur Heterocycles from Halogenated Precursors

The presence of bromine and iodine atoms on the aromatic ring of this compound makes it a suitable precursor for the synthesis of oxygen and sulfur-containing heterocycles. sigmaaldrich.com The carbon-halogen bonds can be targeted for nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce oxygen or sulfur nucleophiles, which can then undergo intramolecular cyclization.

For example, reaction with a phenol (B47542) or thiophenol derivative via a Buchwald-Hartwig or Ullmann-type coupling could be the first step towards synthesizing dibenzofurans or dibenzothiophenes, respectively, after subsequent cyclization. The differential reactivity of the C-I and C-Br bonds can be exploited for sequential and selective functionalization.

Building Blocks for Complex Molecular Architectures

The multiple functional groups of this compound provide several handles for the construction of complex and highly substituted molecules.

Planning the synthesis of polysubstituted aromatic compounds requires a strategic approach, considering the directing effects of the existing substituents. libretexts.orglibretexts.org this compound is itself a polysubstituted arene, and its functional groups can be further manipulated to introduce additional substituents in a controlled manner.

The nitro group is a strong deactivating group and a meta-director, while the amino group is a strong activating group and an ortho-, para-director. The halogens are deactivating but ortho-, para-directing. The interplay of these electronic effects, along with the steric hindrance from the existing substituents, will dictate the regioselectivity of further electrophilic aromatic substitution reactions. More commonly, the halogen atoms are utilized in cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to build up molecular complexity. The higher reactivity of the C-I bond compared to the C-Br bond in these reactions allows for selective, stepwise introduction of different groups.

The distinct reactivity of the functional groups on this compound makes it an ideal platform for modular synthesis. This approach involves the sequential and selective reaction of each functional group to build a library of related compounds.

Table 2: Modular Derivatization Strategy for this compound

| Step | Reactive Site | Type of Reaction | Potential Reagents |

| 1 | Iodo (-I) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst |

| 2 | Bromo (-Br) | Suzuki Coupling | Boronic acids, Pd catalyst |

| 3 | Nitro (-NO₂) | Reduction | SnCl₂, H₂/Pd |

| 4 | Amino (-NH₂) | Acylation | Acyl chlorides, anhydrides |

This stepwise approach allows for the creation of a diverse range of derivatives from a single starting material, which is a powerful strategy in drug discovery and materials science.

Contribution to Functional Material Development

The development of functional materials often relies on the synthesis of molecules with specific electronic and photophysical properties. The highly substituted and electronically polarized nature of this compound and its derivatives makes them interesting candidates for materials science applications.

The introduction of extended π-conjugated systems through cross-coupling reactions at the bromo and iodo positions could lead to the formation of novel dyes, organic semiconductors, or components for nonlinear optical materials. The presence of the nitro and amino groups can also contribute to the electronic properties of the final materials, potentially leading to applications in sensors or electroactive polymers. While specific applications of this compound in this field are not yet widely reported, its structural features suggest significant potential for future development.

Potential in Organic Semiconductors and Optoelectronic Materials

While direct studies on the application of this compound in organic semiconductors and optoelectronics are not extensively documented, the inherent properties of its constituent functional groups suggest significant potential in these fields. The combination of electron-withdrawing (nitro) and electron-donating (amino) groups on an aromatic framework is a common design strategy for creating molecules with charge-transfer characteristics, which are fundamental to the operation of many organic electronic devices.

The development of novel organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on the precise tuning of molecular electronic properties. The strategic placement of halogen atoms on the aniline ring of this compound offers a pathway to systematically modify the electronic structure of derivative molecules through selective cross-coupling reactions. For instance, the introduction of various aromatic or heterocyclic moieties at the bromo and iodo positions could lead to the synthesis of novel donor-acceptor molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Hypothetical Research Directions:

Synthesis of Novel Emitters for OLEDs: The core structure of this compound could be elaborated through sequential Suzuki or Sonogashira coupling reactions to introduce fluorescent or phosphorescent moieties. The resulting materials could be investigated for their electroluminescent properties.

Development of Donor Materials for OPVs: By attaching electron-donating groups to the this compound scaffold, it may be possible to create new p-type semiconductor materials suitable for use in the active layer of organic solar cells.

Investigation of Charge Transport Properties: Theoretical and experimental studies could be conducted on derivatives of this compound to understand how the interplay of the different functional groups affects charge carrier mobility and other key semiconductor parameters.

Building Blocks for Advanced Polymeric Materials

The bifunctional nature of this compound, with two distinct halogen atoms, makes it a promising monomer for the synthesis of advanced polymeric materials. The ability to selectively polymerize through one of the halogen sites while leaving the other available for post-polymerization modification opens up avenues for creating highly functionalized and well-defined polymer architectures.

For example, polymerization via the more reactive C-I bond could yield a polymer with pendant C-Br groups. These bromine functionalities could then be used to introduce a variety of side chains, leading to materials with tailored solubility, thermal stability, or optoelectronic properties. The nitroaniline moiety itself can impart desirable characteristics to the polymer backbone, such as enhanced thermal stability and specific electronic properties.

Potential Polymerization Strategies and Material Applications:

| Polymerization Method | Potential Polymer Structure | Potential Applications |

| Suzuki Polycondensation | Alternating copolymers with various aromatic comonomers. | Conductive polymers, materials for organic electronics. |

| Heck Polycondensation | Polymers with vinylene linkages in the backbone. | Luminescent polymers, materials for sensors. |

| Buchwald-Hartwig Polyamidation | Polyamides with tailored solubility and thermal properties. | High-performance engineering plastics. |

The synthesis of conjugated polymers derived from substituted anilines has been shown to be a viable route to materials with interesting electronic and optical properties. The incorporation of the this compound unit into a polymer chain could lead to materials with a unique combination of properties, making them candidates for a range of applications, from conductive coatings to components in advanced electronic devices. Further research into the polymerization and characterization of polymers derived from this versatile building block is warranted to fully explore its potential in material science.

Q & A

Basic: What are the key considerations for designing a synthesis route for 3-Bromo-6-iodo-2-nitroaniline?

Answer:

The synthesis of polyhalogenated nitroanilines typically involves sequential halogenation and nitration steps. For this compound:

Halogenation Order : Bromine and iodine can be introduced via electrophilic substitution. Bromination is often prioritized due to iodine's lower reactivity in aromatic systems. For example, bromination of 2-nitroaniline derivatives using HBr/HNO₃ or Br₂/Fe catalyst may precede iodination .

Nitration Positioning : Nitro groups are meta-directing; the existing bromine at position 3 directs nitration to position 3. Subsequent iodination at position 6 requires careful control of reaction conditions (e.g., HI/H₂O₂ or ICl in acetic acid) to avoid displacement of existing substituents .

Purification : Column chromatography or recrystallization (e.g., ethanol/water) is critical due to potential byproducts like dihalogenated isomers .

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

Answer:

- ¹H NMR : The amino proton (-NH₂) resonates as a singlet near δ 6.5–7.5 ppm. Adjacent bromine (position 3) deshields neighboring protons, while iodine (position 6) induces splitting due to its large spin-orbit coupling .

- ¹³C NMR : Bromine (C-3) causes an upfield shift (~δ 115–120 ppm), whereas iodine (C-6) results in a downfield shift (~δ 130–135 ppm) due to its electron-withdrawing effect .

- IR : The nitro group (-NO₂) shows asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Halogens (Br, I) do not exhibit strong IR signals but can be confirmed via elemental analysis .

Advanced: How can researchers resolve contradictions in mass spectrometry (MS) and X-ray crystallography data for halogenated nitroanilines?

Answer:

Contradictions may arise due to isotopic interference (e.g., bromine’s ⁷⁹Br/⁸¹Br doublet) or crystal packing effects.

- High-Resolution MS (HRMS) : Use HRMS to distinguish isotopic patterns (e.g., bromine’s 1:1 ratio vs. iodine’s monoisotopic peak at 127 amu) .

- X-ray Validation : Compare experimental bond lengths (C-Br ~1.89 Å, C-I ~2.09 Å) with theoretical values. Discrepancies may indicate co-crystallized solvents or disordered structures .

- Cross-Validation : Pair MS with 2D NMR (e.g., NOESY) to confirm spatial proximity of halogens and nitro groups .

Advanced: What challenges arise in achieving regioselective iodination in polyhalogenated nitroaniline systems?

Answer:

- Electrophilic Competition : Bromine and iodine compete for aromatic positions. Use directing groups (e.g., -NH₂) to favor iodination at position 6. For example, HI/NaNO₂ in acetic acid may selectively iodinate para to the amino group .

- Byproduct Formation : Avoid using excess iodine, which can lead to diiodination. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency by stabilizing the iodonium ion intermediate .

Advanced: How do steric and electronic effects of bromine and iodine influence the stability of this compound under acidic conditions?

Answer:

- Electronic Effects : The nitro group (-NO₂) is strongly electron-withdrawing, destabilizing the ring. Bromine (moderately deactivating) and iodine (weakly deactivating) further reduce electron density, increasing susceptibility to hydrolysis at elevated temperatures .

- Steric Hindrance : Iodine’s larger atomic radius (1.33 Å vs. Br’s 1.14 Å) at position 6 creates steric strain, potentially accelerating decomposition. Stability studies in D₂O/DCl (pH 2–4) show faster degradation compared to non-iodinated analogs .

- Mitigation : Store compounds at ≤4°C in amber vials to minimize light- or heat-induced decomposition .

Advanced: Which computational methods (DFT, MD) are validated for modeling the reactivity of this compound in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate charge distribution. The iodine atom exhibits lower electron density (-0.12 e) compared to bromine (-0.08 e), favoring oxidative addition in Pd-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states in Suzuki-Miyaura couplings .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.